5,8-Bis(chloromethyl)-2,2-dimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine
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Overview
Description
5,8-Bis(chloromethyl)-2,2-dimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine is a heterocyclic compound with a unique structure that includes two chloromethyl groups and a dioxinopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Bis(chloromethyl)-2,2-dimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine typically involves the chloromethylation of a suitable precursor. One common method involves the reaction of 2,2-dimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds through the formation of a chloromethyl intermediate, which then reacts with the pyridine ring to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5,8-Bis(chloromethyl)-2,2-dimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives, depending on the nucleophile used.
Oxidation Reactions: Aldehydes or carboxylic acids.
Reduction Reactions: Methyl derivatives.
Scientific Research Applications
5,8-Bis(chloromethyl)-2,2-dimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, including antibacterial and antiviral drugs.
Materials Science: It is employed in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: It serves as an intermediate in the synthesis of various industrial chemicals and specialty compounds.
Mechanism of Action
The mechanism of action of 5,8-Bis(chloromethyl)-2,2-dimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine involves its interaction with molecular targets through its chloromethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The compound may also interact with cellular membranes, disrupting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(chloromethyl)pyridine: Another chloromethylated pyridine derivative with similar reactivity but different structural properties.
5-Chloromethyl-2,2,8-trimethyl-4H-[1,3]dioxino-[4,5-c]pyridine: A structurally related compound with one chloromethyl group and additional methyl groups.
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
64472-29-3 |
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Molecular Formula |
C11H13Cl2NO2 |
Molecular Weight |
262.13 g/mol |
IUPAC Name |
5,8-bis(chloromethyl)-2,2-dimethyl-4H-[1,3]dioxino[4,5-c]pyridine |
InChI |
InChI=1S/C11H13Cl2NO2/c1-11(2)15-6-8-7(3-12)5-14-9(4-13)10(8)16-11/h5H,3-4,6H2,1-2H3 |
InChI Key |
XWSZCYAAWLGODB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC2=C(O1)C(=NC=C2CCl)CCl)C |
Origin of Product |
United States |
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